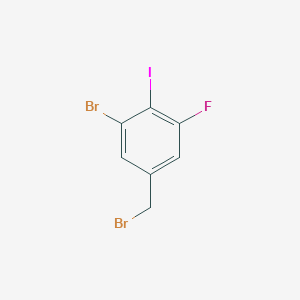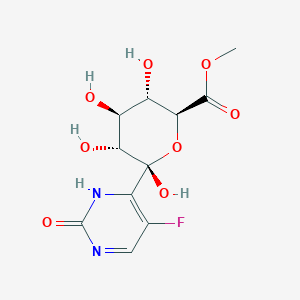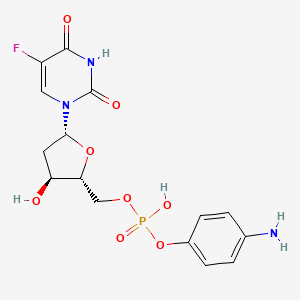
2'-Deoxy-5-fluorouridine-5'-(4-aminophenyl)monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate is a synthetic nucleoside analogue. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent. This compound is designed to interfere with DNA synthesis, making it a potent antineoplastic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Fluorination: The 5-position of the uridine is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating reagent like phosphorus oxychloride (POCl3) in the presence of a base.
Amination: The 4-aminophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the fluorination, phosphorylation, and amination reactions.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mecanismo De Acción
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. The molecular targets include the active site of thymidylate synthase, and the pathways involved are those related to DNA synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
Floxuridine: Another nucleoside analogue with similar mechanisms of action.
2’-Deoxy-5-fluorouridine: A precursor to the compound , with similar properties but different functional groups.
Uniqueness
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate is unique due to its specific structural modifications, which enhance its ability to inhibit thymidylate synthase and its potential for targeted cancer therapy. The addition of the 4-aminophenyl group provides additional binding interactions, increasing its efficacy compared to similar compounds.
Propiedades
Fórmula molecular |
C15H17FN3O8P |
|---|---|
Peso molecular |
417.28 g/mol |
Nombre IUPAC |
(4-aminophenyl) [(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H17FN3O8P/c16-10-6-19(15(22)18-14(10)21)13-5-11(20)12(26-13)7-25-28(23,24)27-9-3-1-8(17)2-4-9/h1-4,6,11-13,20H,5,7,17H2,(H,23,24)(H,18,21,22)/t11-,12+,13+/m0/s1 |
Clave InChI |
PXZLZKCYKJOBQJ-YNEHKIRRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



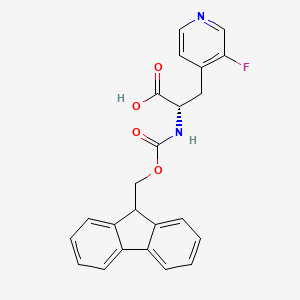
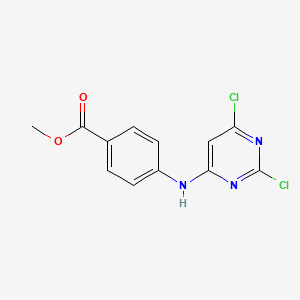
![(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole](/img/structure/B12836836.png)

![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)

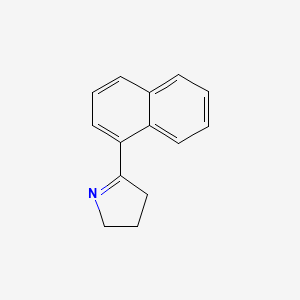
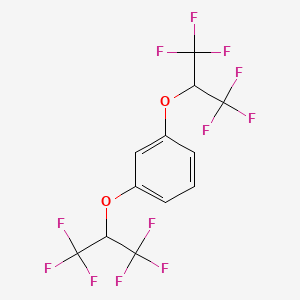
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
